![molecular formula C20H29N3O B4791325 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4791325.png)
5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide
Overview
Description
5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain modulation, appetite regulation, and mood enhancement. URB597 has been studied for its potential therapeutic applications in various diseases, including chronic pain, anxiety, and depression.
Mechanism of Action
5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other parts of the body, which can modulate pain, mood, and appetite.
Biochemical and Physiological Effects:
5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide has been shown to increase the levels of endocannabinoids in the brain and other parts of the body. This can lead to a variety of biochemical and physiological effects, including pain relief, mood enhancement, and appetite regulation.
Advantages and Limitations for Lab Experiments
One advantage of 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological conditions. However, one limitation of 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide is that it has a short half-life in the body, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide. One area of interest is the potential use of 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide in the treatment of chronic pain, anxiety, and depression in humans. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to understand the long-term effects of 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide on the body and its potential for abuse.
Scientific Research Applications
5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
5-ethyl-1,3-dimethyl-N-(2-piperidin-1-ylethyl)indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-4-16-8-9-18-17(14-16)15(2)19(22(18)3)20(24)21-10-13-23-11-6-5-7-12-23/h8-9,14H,4-7,10-13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMAOZEKMNJQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCN3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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